molecular formula C13H14FN3O3S B5311531 methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate

methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate

Cat. No. B5311531
M. Wt: 311.33 g/mol
InChI Key: MJJCYCOEXOVSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in various biological processes.

Mechanism of Action

Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate inhibits PRMT5 by binding to its active site. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues in various proteins. Inhibition of PRMT5 by methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate leads to the inhibition of various biological processes that are regulated by PRMT5.
Biochemical and Physiological Effects:
Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death by inhibiting PRMT5. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate in lab experiments include its potent inhibition of PRMT5, its specificity towards PRMT5, and its availability for purchase from various chemical suppliers. The limitations of using this compound in lab experiments include its high cost, its limited solubility in water, and its potential toxicity at high concentrations.

Future Directions

For research on methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate include the identification of its potential therapeutic applications in various diseases, the optimization of its chemical structure for increased potency and solubility, and the development of more specific inhibitors of PRMT5. Additionally, further research is needed to determine the potential side effects of this compound and its optimal dosing regimens for therapeutic use.

Synthesis Methods

The synthesis of methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate involves several steps. The first step is the reaction between 4-fluorobenzyl bromide and sodium thiocyanate, which leads to the formation of 5-[(4-fluorophenoxy)methyl]thio-1,2,4-triazole. The second step involves the reaction between the above intermediate and methyl chloroacetate, which leads to the formation of the final product, methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate.

Scientific Research Applications

Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate is widely used in scientific research as a potent inhibitor of a specific enzyme called protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in various biological processes, including gene expression, RNA processing, and DNA damage repair. Inhibition of PRMT5 by methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 2-[[5-[(4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-17-11(7-20-10-5-3-9(14)4-6-10)15-16-13(17)21-8-12(18)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCYCOEXOVSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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